molecular formula C10H9N3O2 B2904723 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 118618-53-4

4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Cat. No.: B2904723
CAS No.: 118618-53-4
M. Wt: 203.201
InChI Key: FRDJARYUYLORJD-UHFFFAOYSA-N
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Description

4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a compound that features a benzoic acid moiety linked to a 1,2,3-triazole ring via a methylene bridge. The 1,2,3-triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds similar to this compound exhibited significant HSP90α binding affinity . The mode of interaction between the compound and the binding sites of HSP90 involves hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the biochemical pathways involving HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Inhibition of HSP90 leads to degradation of client proteins by the ubiquitin–proteasome pathway .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can lead to anti-proliferative activities, particularly in certain cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of Azide Precursor: The starting material, 4-bromomethylbenzoic acid, is converted to its corresponding azide via nucleophilic substitution using sodium azide.

    Click Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Esterification: Alcohol and sulfuric acid or hydrochloric acid.

Major Products

    Nitration: Nitro-substituted benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Esterification: Benzoate esters.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(triazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDJARYUYLORJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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